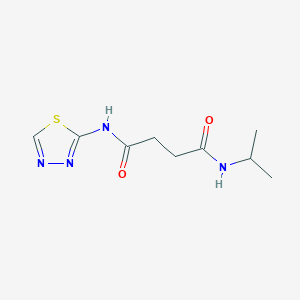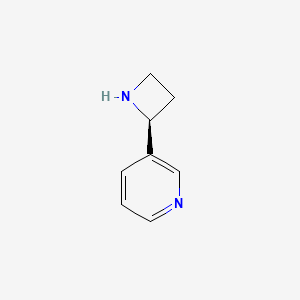
(S)-3-(Azetidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Azetidin-2-yl)pyridine is a chiral compound featuring a pyridine ring attached to an azetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Azetidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the lithiation of N-Boc azetidine followed by borylation to obtain α-boryl azetidine. This intermediate can then undergo further reactions such as oxidation, homologation, and arylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of organolithium reagents and controlled reaction conditions to achieve the desired stereochemistry and product quality .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(Azetidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: Conversion of the azetidine moiety to more oxidized forms.
Reduction: Reduction of the pyridine ring or azetidine moiety under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring or azetidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, boronic esters, and oxidizing agents. Reaction conditions often involve low temperatures and inert atmospheres to maintain the integrity of the chiral centers .
Major Products Formed
The major products formed from these reactions include various substituted pyridines and azetidines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
(S)-3-(Azetidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-(Azetidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing to fully elucidate its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-3-(Azetidin-2-yl)pyridine include:
- (S)-2-(Azetidin-2-yl)ethan-1-ol
- 2-(Azetidin-2-yl)pyridine
Propiedades
Fórmula molecular |
C8H10N2 |
|---|---|
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
3-[(2S)-azetidin-2-yl]pyridine |
InChI |
InChI=1S/C8H10N2/c1-2-7(6-9-4-1)8-3-5-10-8/h1-2,4,6,8,10H,3,5H2/t8-/m0/s1 |
Clave InChI |
KUPJKPMGKUDEHS-QMMMGPOBSA-N |
SMILES isomérico |
C1CN[C@@H]1C2=CN=CC=C2 |
SMILES canónico |
C1CNC1C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



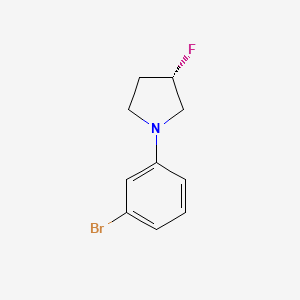

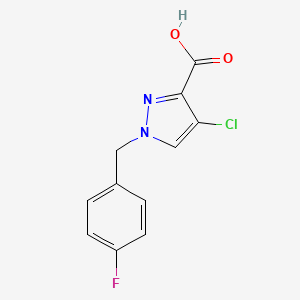
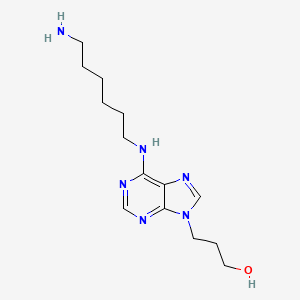
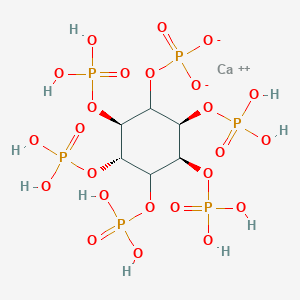


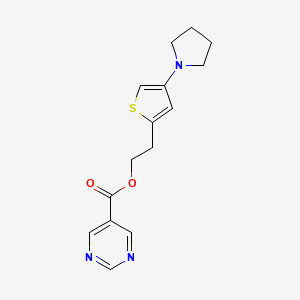
![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)

![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)
![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)
